N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is a synthetic organic compound belonging to the class of isoindolinones. This compound is characterized by the presence of a sulfonamide group attached to an isoindolinone core, which imparts unique chemical and biological properties. Isoindolinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide typically involves the following steps:
-
Formation of the Isoindolinone Core
Starting Material: 2-methyl-1H-isoindole-1,3(2H)-dione.
Reagent: Methanesulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
-
Sulfonamide Formation
Intermediate: 2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-ylamine.
Conditions: The intermediate is reacted with methanesulfonyl chloride in the presence of a base such as pyridine at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, potentially altering its pharmacological properties.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Performed in polar solvents at room temperature or under reflux.
Products: Substituted derivatives with modified chemical and biological characteristics.
Scientific Research Applications
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its anticancer properties due to its ability to interfere with cell proliferation.
- Evaluated for its anti-inflammatory and antimicrobial activities.
-
Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The isoindolinone core may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical properties.
Uniqueness
N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is unique due to its specific combination of the isoindolinone core and the methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2336927-21-8 |
---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.